Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Catalog No.
S797276
CAS No.
39562-17-9
M.F
C12H11NO5
M. Wt
249.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

CAS Number

39562-17-9

Product Name

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate

IUPAC Name

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-

InChI Key

LYUBYLJQOZIBQB-XFFZJAGNSA-N

SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC

Antimicrobial Agent Synthesis

Scientific Field: Biochemistry Application Summary: This compound is used to synthesize Schiff bases with antimicrobial properties. Methods of Application:

Neuroprotective Drug Development

Scientific Field: Neuropharmacology Application Summary: The compound is a precursor in the synthesis of nimodipine, a neuroprotective drug. Methods of Application:

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C12H11NO5C_{12}H_{11}NO_5 and a molecular weight of 249.22 g/mol. It is classified as a derivative of 3-nitrobenzaldehyde and methyl acetoacetate, featuring a nitro group attached to a benzylidene moiety. The compound is characterized by its yellow crystalline appearance and is known for its potential biological activities and applications in organic synthesis.

  • Nitro-containing compounds can be explosive under certain conditions. Standard safety protocols for handling nitroaromatics should be followed when working with MNB.
  • As with most organic compounds, MNB should be handled with gloves and proper ventilation.

  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: The compound may be oxidized to form nitroso or hydroxylamine derivatives.
  • Substitution: The nitro group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents include hydrogen gas and palladium on carbon for reduction, potassium permanganate or chromium trioxide for oxidation, and sodium methoxide or potassium tert-butoxide for substitution reactions .

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate exhibits significant biological activity, particularly in the context of anticancer research. It has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. Notably, this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent . Additionally, it interacts with various enzymes and proteins, playing a role in metabolic pathways that may be crucial for developing new treatments.

The synthesis of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate typically involves a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate. This process generally requires:

  • Reagents: 3-nitrobenzaldehyde, methyl acetoacetate, and a base (e.g., sodium ethoxide).
  • Procedure:
    • Mix 3-nitrobenzaldehyde and methyl acetoacetate with the base.
    • Heat the mixture under reflux conditions to facilitate the reaction.
    • Isolate the product through crystallization or other purification methods.

In industrial settings, optimizing reaction conditions such as temperature and concentration can enhance yield and purity .

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate finds applications in various fields:

  • Pharmaceuticals: Due to its anticancer properties, it is being explored for potential use in cancer therapies.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.
  • Biochemical Research: Its interactions with enzymes make it valuable for studying metabolic pathways and enzyme kinetics .

Studies have demonstrated that methyl 2-(3-nitrobenzylidene)-3-oxobutanoate interacts with several biomolecules, influencing their activity. For instance, it has been shown to form Schiff bases with enzymes, leading to either inhibition or activation depending on the context. This molecular interaction is crucial for understanding its biochemical properties and potential therapeutic effects .

Several compounds share structural similarities with methyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-nitrobenzylidene)-3-oxobutanoateSimilar nitro-substituted benzylideneDifferent position of nitro group affects reactivity
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoateEthyl ester instead of methylMay exhibit different solubility and biological activity
Methyl 2-(3-chlorobenzylidene)-3-oxobutanoateChlorine substitution instead of nitroPotentially different biological effects due to halogen presence

Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate stands out due to its specific nitro group positioning, which significantly influences its reactivity and biological properties compared to these similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

249.06372245 g/mol

Monoisotopic Mass

249.06372245 g/mol

Heavy Atom Count

18

UNII

E5H7N69HJ9

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-16-2023

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